small cardioactive peptide A

Cardiovascular Physiology Neuropeptide Pharmacology Invertebrate Neurobiology

Small Cardioactive Peptide A (SCPA) is an 11-amino acid neuropeptide (sequence: ARPGYLAFPRMamide) first isolated from the nervous system of the marine mollusk *Aplysia californica*. It belongs to the SCP family of neuropeptides and is endogenously co-expressed with its homolog Small Cardioactive Peptide B (SCPB) from a common precursor molecule.

Molecular Formula C59H92N18O12S
Molecular Weight 1277.5 g/mol
CAS No. 98035-79-1
Cat. No. B1681824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesmall cardioactive peptide A
CAS98035-79-1
SynonymsSmall cardioactive peptide A;  SCPA; 
Molecular FormulaC59H92N18O12S
Molecular Weight1277.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N
InChIInChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
InChIKeyGBIKRMXHJFTOHS-LRHNFOCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Small Cardioactive Peptide A (SCPA, CAS 98035-79-1): Baseline Identity for Research Procurement


Small Cardioactive Peptide A (SCPA) is an 11-amino acid neuropeptide (sequence: ARPGYLAFPRMamide) [1] first isolated from the nervous system of the marine mollusk *Aplysia californica* [2]. It belongs to the SCP family of neuropeptides and is endogenously co-expressed with its homolog Small Cardioactive Peptide B (SCPB) from a common precursor molecule [3]. SCPA functions as a potent neural cotransmitter and neuromodulator in molluscan systems, with confirmed roles in both central and peripheral modulation of feeding behavior and cardiovascular regulation [4].

Why Generic Neuropeptide Substitution Fails for Small Cardioactive Peptide A (SCPA)


The SCPA/SCPB peptide family exhibits high sequence and functional specificity that precludes simple substitution with structurally related neuropeptides [1]. While SCPA and SCPB share significant sequence homology and are derived from a common precursor [2], their differential expression patterns and distinct modulatory effects in specific neural circuits mean they are not functionally interchangeable [3]. Furthermore, the broader RFamide peptide family (e.g., FMRFamide) often exerts opposing biological activity in identical assay systems [4]. Therefore, precise molecular identity is essential for experimental reproducibility and for drawing valid conclusions in studies of molluscan neurobiology, feeding behavior, and cardiovascular physiology.

Quantitative Evidence Guide for Differentiating Small Cardioactive Peptide A (SCPA) from Comparators


Cardiac Excitation Potency: SCPA vs. Serotonin

Small Cardioactive Peptide A (SCPA) demonstrates sub-picomolar potency in exciting isolated *Aplysia* hearts, with a threshold concentration below 10⁻¹¹ M [1]. In direct comparison, SCPA and its homolog SCPB are at least 10-fold more potent than serotonin (5-HT) in increasing both beat amplitude and heart rate in the same assay system [1].

Cardiovascular Physiology Neuropeptide Pharmacology Invertebrate Neurobiology

Synaptic Facilitation and Reflex Enhancement by SCPA

SCPA, together with SCPB, facilitates synaptic transmission from siphon mechanosensory neurons in *Aplysia*, enhancing the defensive gill and siphon withdrawal reflex [1]. This facilitation is mediated by the closure of a specific cAMP-sensitive K⁺ channel (the 'S' channel), leading to action potential broadening and increased neurotransmitter release [1]. This mechanism is distinct from that of other modulators like serotonin, which acts on a broader range of targets [2].

Synaptic Plasticity Behavioral Neuroscience Ion Channel Modulation

Functional Specificity: SCPA vs. FMRFamide in Feeding Circuits

In neurons regulating feeding behavior in *Aplysia*, SCPA and SCPB are co-localized with the neuropeptide FMRFamide [1]. Despite this co-localization, the peptides often have opposite biological activity on the same targets [1]. This functional divergence is critical, as application of FMRFamide can have inhibitory effects on ventricular activity, whereas the SCPs are excitatory [2].

Feeding Behavior Neuroethology Peptide Co-transmission

SCPA's Unique Sequence Confirmation and Synthetic Validation

The sequence of SCPA (ARPGYLAFPRMamide) was determined by purification from *Aplysia* nervous tissue and confirmed by comparing the chromatographic properties of native, radiolabeled SCPA with a synthetic peptide of the proposed sequence [1]. This rigorous validation ensures that commercially available synthetic SCPA accurately replicates the native neuropeptide's structure and, by extension, its biological function.

Peptide Chemistry Structural Biology Quality Control

SCPA as a Component of a Common Precursor with SCPB

SCPA and SCPB are derived from a single, common precursor protein [1]. This genetic arrangement is a key differentiator from other neuropeptide families (e.g., FMRFamide) that are often encoded by separate genes. The co-synthesis of SCPA and SCPB suggests a functional interplay, but their distinct sequences (SCPA: ARPGYLAFPRMamide; SCPB: MNYLSFPRMamide) confer different receptor affinities and signaling properties [2].

Molecular Biology Peptide Processing Gene Expression

Primary Research Application Scenarios for Small Cardioactive Peptide A (SCPA)


Cardiovascular Physiology and Pharmacology Studies in Invertebrate Models

Given its sub-picomolar potency (threshold <10⁻¹¹ M) and at least 10-fold greater efficacy than serotonin on *Aplysia* hearts [1], SCPA is the ligand of choice for investigating cAMP-mediated cardiac excitation in mollusks. Its high specificity ensures robust, dose-dependent increases in beat amplitude and rate, making it ideal for pharmacological assays and studies of pacemaker mechanisms [1].

Investigating the Molecular Basis of Synaptic Facilitation and Behavioral Sensitization

SCPA's well-defined mechanism of action—cAMP-dependent closure of the 'S' K⁺ channel leading to presynaptic action potential broadening [1]—makes it an essential tool for dissecting the molecular cascades underlying synaptic plasticity. It is particularly valuable for studies on the *Aplysia* gill-withdrawal reflex, a canonical model for learning and memory [1].

Neural Circuit Mapping and Co-transmission Studies in Feeding Behavior

The specific co-localization of SCPA with SCPB and FMRFamide in identified *Aplysia* feeding motor neurons [1] positions SCPA as a critical reagent for functional circuit mapping. Researchers can use exogenous SCPA to mimic endogenous excitatory modulation, while contrasting its effects with the often-opposite actions of co-released FMRFamide [1], thereby dissecting the complex peptidergic control of consummatory behaviors.

Quality Control and Validation in Peptide Synthesis and Antibody Production

The rigorously validated sequence of SCPA (ARPGYLAFPRMamide) [1] serves as a benchmark for confirming the identity and purity of synthetic batches via HPLC co-chromatography and bioassay. This is essential for laboratories synthesizing SCPA in-house or generating custom antibodies, where sequence fidelity directly correlates with experimental success [1].

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